Stereospecific Opposing Activity: R-L3 Activates I_Ks, S-L3 Blocks I_Ks
L-364,373 exhibits enantiomer-specific effects on the cardiac I_Ks current. In guinea pig ventricular myocytes, the R-enantiomer (R-L3) activated I_Ks, whereas the S-enantiomer (S-L3) produced the opposite effect, blocking I_Ks at all concentrations tested [1]. This bidirectional modulation from a single chemical scaffold is a rare and experimentally valuable property not shared by other Kv7.1 activators such as ML277 or retigabine, which function solely as activators or agonists [2].
| Evidence Dimension | Effect on I_Ks current amplitude |
|---|---|
| Target Compound Data | R-L3: Increases I_Ks. S-L3: Blocks I_Ks at all concentrations. |
| Comparator Or Baseline | ML277: Activates I_Ks (no inhibitory enantiomer reported). Retigabine: Activates Kv7.2–7.5 (no opposing enantiomer reported). |
| Quantified Difference | R-L3 activates; S-L3 blocks. No other Kv7.1 activator shows this enantiomer-specific bidirectional modulation. |
| Conditions | Guinea pig ventricular myocytes; whole-cell patch clamp. |
Why This Matters
Researchers requiring a matched pair of activator and inhibitor based on the same core structure for control experiments should select L-364,373.
- [1] Salata JJ, Jurkiewicz NK, Wang J, Evans BE, Orme HT, Sanguinetti MC. A novel benzodiazepine that activates cardiac slow delayed rectifier K+ currents. Mol Pharmacol. 1998 Jul;54(1):220-30. PMID: 9658209. View Source
- [2] ML277 (PD010256, OXQNLLVUVDAEHC-OAQYLSRUSA-N) Technical Description. probes-drugs.org. Accessed 2026. View Source
